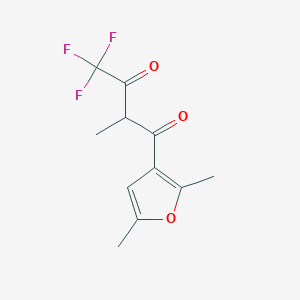
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a trifluoromethylated butane-1,3-dione moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylfuran with a suitable trifluoromethylated precursor under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydroxide or potassium carbonate, and organic solvents like ethanol or dichloromethane . Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or nitrating agents, resulting in halogenated or nitro-substituted derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s furan ring and trifluoromethyl groups enable it to participate in various chemical reactions, influencing biological processes. For instance, it may inhibit enzyme activities by binding to active sites or modulate signaling pathways by interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:
1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound shares the furan ring but differs in its additional carbazole moiety, leading to distinct photophysical properties.
1-(2,5-Dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar in having a furan ring, this compound includes a trimethoxyphenyl group, affecting its chemical reactivity and applications.
Propriétés
Numéro CAS |
317-43-1 |
|---|---|
Formule moléculaire |
C11H11F3O3 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11F3O3/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3 |
Clé InChI |
UDYGIQMXOWZSIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)C(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
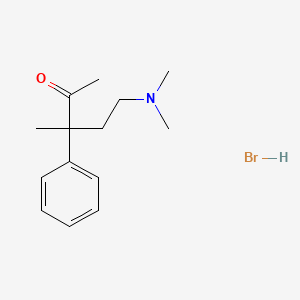
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
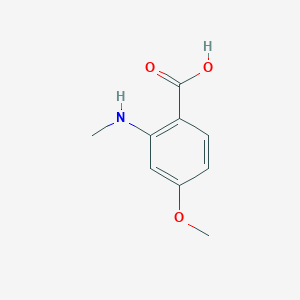
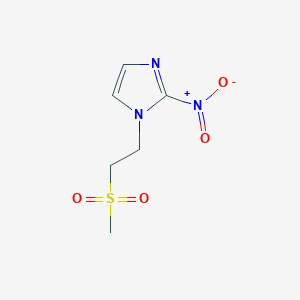
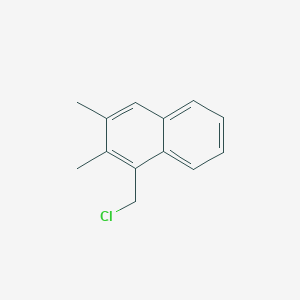

![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)

![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
